molecular formula C16H19NO2 B11488611 2-(Adamantan-1-YL)pyridine-4-carboxylic acid

2-(Adamantan-1-YL)pyridine-4-carboxylic acid

Cat. No.: B11488611
M. Wt: 257.33 g/mol
InChI Key: GDEQQWOTKWDHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Adamantan-1-YL)pyridine-4-carboxylic acid: is a chemical compound with the following molecular formula:

C18H28N2O\text{C}_{18}\text{H}_{28}\text{N}_2\text{O}C18​H28​N2​O

. It combines an adamantane moiety (a rigid, cage-like structure) with a pyridine ring and a carboxylic acid functional group. The adamantane framework imparts stability and unique properties to the compound.

Preparation Methods

a. Synthetic Routes:

b. Industrial Production: Unfortunately, there isn’t a widely established industrial method for producing 2-(Adamantan-1-YL)pyridine-4-carboxylic acid. Research in this area is ongoing.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions.

    Substitution: Substituent groups can be introduced at various positions on the adamantane and pyridine rings.

    Other Transformations: Further reactions may involve functionalization of the carboxylic acid group.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Substitution: Halogenating agents (e.g., bromine, chlorine).

    Other Reactions: Acid-catalyzed reactions for carboxylic acid functionalization.

Major Products::
  • Various derivatives with modified adamantane and pyridine moieties.

Scientific Research Applications

    Chemistry: As a building block for novel materials.

    Biology: Potential bioactive compounds.

    Medicine: Investigated for pharmacological properties.

    Industry: Applications in nanotechnology and materials science.

Mechanism of Action

The exact mechanism by which 2-(Adamantan-1-YL)pyridine-4-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2-(1-adamantyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C16H19NO2/c18-15(19)13-1-2-17-14(6-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9H2,(H,18,19)

InChI Key

GDEQQWOTKWDHLK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC=CC(=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.